molecular formula C11H10F3N5O B5358584 N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5358584
M. Wt: 285.23 g/mol
InChI Key: ZLVDAHSSTGKOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 4-methoxyaniline with a trifluoromethylated triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while nucleophilic substitution can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N2-(4-METHOXYPHENYL)-6-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.

Uniqueness

N2-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both a methoxyphenyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c1-20-7-4-2-6(3-5-7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDAHSSTGKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.